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Imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B1620253
CAS No.: 56468-21-4
M. Wt: 135.12 g/mol
InChI Key: SLYRIXNICMCXFH-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,5-a]pyrazine (B1201761) Heterocyclic Scaffold in Medicinal Chemistry and Drug Discovery

The imidazo[1,5-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple, unrelated biological targets. This versatility stems from the scaffold's unique combination of structural and electronic features. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of proteins. Furthermore, the aromatic nature of the fused ring system provides a rigid framework that can be readily functionalized at various positions, enabling the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a given target.

The significance of the imidazo[1,5-a]pyrazine scaffold is underscored by its incorporation into a diverse array of small molecules with potent biological activities. nih.govnih.gov These derivatives have shown promise as inhibitors of key enzymes and modulators of cellular signaling pathways, making them valuable tools for both basic research and drug discovery. For instance, derivatives of this scaffold have been investigated for their potent inhibitory activity against protein tyrosine kinases, a class of enzymes that play a critical role in cell growth, differentiation, and survival, and are often dysregulated in cancer. google.com

A notable application of the imidazo[1,5-a]pyrazin-8(7H)-one core is in the development of inhibitors for BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. researchgate.netnih.gov Mutations in this complex are found in a significant percentage of human cancers, making BRD9 an attractive therapeutic target. nih.gov Researchers have successfully designed and synthesized this compound derivatives that exhibit robust inhibition of BRD9, with some compounds demonstrating potent anti-proliferative effects against tumor cell lines. researchgate.net These findings highlight the potential of this specific scaffold in the development of novel epigenetic-based cancer therapies. nih.gov

Biological TargetTherapeutic AreaReference
Protein Tyrosine Kinases (e.g., ACK1)Cancer nih.gov
BRD9 (Bromodomain-containing protein 9)Cancer researchgate.netnih.gov
IKK1 and IKK2 (IκB kinase)Inflammatory Diseases nih.gov

Distinctive Features and Comparative Analysis with Related Fused Heterocycles (e.g., Imidazo[1,2-a]pyrazine)

The presence of the carbonyl group at the 8-position in this compound introduces a key hydrogen bond donor and acceptor site, which can significantly influence its binding mode to target proteins. This feature is absent in the parent imidazo[1,5-a]pyrazine and its [1,2-a] isomer.

The imidazo[1,2-a]pyrazine (B1224502) scaffold has also been extensively explored in medicinal chemistry and has yielded numerous compounds with a wide range of biological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system. nih.govrsc.orgtsijournals.comrsc.org While both scaffolds are valuable, the choice between them often depends on the specific therapeutic target and the desired mode of action. For instance, imidazo[1,2-a]pyrazines have been successfully developed as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing potential for the treatment of epilepsy. nih.gov

The distinct regiochemistry of the two scaffolds also influences their synthetic accessibility and the ease with which substituents can be introduced at specific positions. rsc.org The development of regioselective functionalization methods for both scaffolds is an active area of research, aiming to expand the chemical space accessible for drug discovery programs. novartis.com

FeatureThis compoundImidazo[1,2-a]pyrazine
Nitrogen Atom Positions 1, 4, 5 (Bridgehead at 4)1, 4, 7 (Bridgehead at 4)
Key Functional Group Carbonyl at position 8None (in parent scaffold)
Hydrogen Bonding Additional H-bond donor/acceptor at C8-oxoPrimarily through ring nitrogens
Therapeutic Applications BRD9 inhibitors (cancer) researchgate.netnih.gov, ACK1 inhibitors nih.govAMPA receptor modulators (epilepsy) nih.gov, Kinase inhibitors tsijournals.com, Anticancer agents rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1620253 Imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308809
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56468-21-4
Record name NSC209767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Chemical Transformations of Imidazo 1,5 a Pyrazin 8 7h One Derivatives

Classical and Contemporary Ring Construction Strategies

The synthesis of the imidazo[1,5-a]pyrazine (B1201761) core has transitioned from traditional multi-step sequences to more efficient one-pot methodologies, reflecting broader trends in modern organic synthesis.

Multi-Step Approaches via Pyrazine (B50134) Ring Formation

Classical synthetic routes to imidazo-fused heterocycles, including the Imidazo[1,5-a]pyrazin-8(7H)-one system, have historically relied on multi-step processes. These approaches often involve the initial construction of one of the heterocyclic rings, followed by an annulation reaction to form the second ring. For instance, analogous syntheses for related structures like imidazo[1,5-a]pyridines often involve a two-step process of addition and subsequent cyclization. semanticscholar.org Such methods for the pyrazine-containing target generally suffer from a lack of molecular diversity and can be synthetically demanding. thieme-connect.com A common strategy involves the pre-formation of a substituted pyrazine ring, which is then elaborated to build the fused imidazole (B134444) ring. Another approach includes an iron-catalyzed C-H amination reaction which can be used to construct the imidazo[1,5-a]pyrazine ring system in a process that is considered environmentally conscious, using a green solvent and producing water as the only byproduct. organic-chemistry.org

One-Pot Cyclization and Annulation Protocols

In contrast to classical methods, contemporary strategies emphasize reaction efficiency through one-pot protocols that combine multiple transformations into a single operation. A significant advancement is the one-pot conversion of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates into this compound derivatives. researchgate.net This reaction proceeds by treating the mesoionic oxazoles with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and oxygen. thieme-connect.comclockss.org This method is notable for its operational simplicity, mild reaction conditions, and the ready availability of starting materials derived from N-acyl-N-alkylglycines. clockss.org

Another innovative one-pot, three-component reaction allows for the synthesis of the related 7,8-dihydroimidazo[1,5-a]pyrazin-5(6H)-ylidene framework. This process involves the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with various aldehydes and isocyanides at room temperature, producing the target compounds in excellent yields. mdpi.com These modern annulation protocols provide rapid access to the core structure, overcoming many limitations of the multi-step approaches. rsc.org

Targeted Functionalization and Derivatization Techniques

Beyond the initial construction of the heterocyclic core, significant research has focused on methods for its targeted functionalization, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.

Ring Transformation Reactions from Mesoionic Oxazoles with Activated Isocyanides

A particularly elegant and efficient strategy for synthesizing this compound derivatives is through the ring transformation of mesoionic oxazoles. researchgate.net This reaction utilizes the unique reactivity of mesoionic 1,3-oxazolium-5-olates with an activated isocyanide, namely TosMIC, to build the bicyclic system in a one-pot fashion. thieme-connect.comclockss.org This transformation is not only a synthetic method but also a powerful derivatization technique, as the substituents on the final product are determined by the initial mesoionic compound. The reaction is general for various alkyl and aryl substituents on the mesoionic ring. clockss.org

The mechanism of this unique ring transformation has been investigated and is proposed to occur in a stepwise manner within the one-pot procedure. clockss.org The initial step involves a nucleophilic attack of the TosMIC anion at the C-2 position of the mesoionic 1,3-oxazolium-5-olate. The resulting adduct then undergoes a ring closure followed by auto-oxidation to form a pyrazin-2(1H)-one intermediate. clockss.org

This pyrazin-2(1H)-one is a stable, isolable compound under certain conditions but is electrophilically reactive at its C3-position. clockss.org In the presence of excess TosMIC, this intermediate undergoes a subsequent reaction. A second molecule of TosMIC acts as a nucleophile, attacking the C3-position of the pyrazinone ring, which leads to the formation of the final this compound core. This was confirmed experimentally by reacting an isolated pyrazin-2(1H)-one intermediate with TosMIC, which produced the corresponding imidazopyrazinone in 94% yield. clockss.org

The yield and regioselectivity of the derivatization are highly dependent on the reaction conditions and the nature of the substituents on the starting materials. nih.gov In the ring transformation of mesoionic oxazoles, the stoichiometry of the reagents is critical for yield optimization. Using a smaller amount of TosMIC and DBU favors the formation of the pyrazin-2(1H)-one intermediate, whereas using an excess (e.g., 3 molar equivalents of TosMIC) drives the reaction to completion, affording the desired this compound derivatives in good to excellent yields. thieme-connect.comclockss.org

The substituents on the mesoionic oxazole (B20620) also play a crucial role. Oxazoles with aryl groups at the C-2 position are readily transformed into the final products with high yields (76–99%). thieme-connect.comclockss.org However, if the C-2 position bears a methyl group, which has acidic α-hydrogens, the yield of the corresponding product drops significantly to 18%. clockss.org This highlights the sensitivity of the reaction to the electronic and steric properties of the starting materials, providing a clear avenue for optimizing the synthesis of specific derivatives.

Table 1: Synthesis of this compound Derivatives from Mesoionic Oxazoles This table presents the yields for various substituted this compound derivatives synthesized from the corresponding mesoionic oxazoles (1) and TosMIC. Data sourced from HETEROCYCLES, Vol. 92, No. 11, 2016. clockss.org

EntryYield (%)
1PhMe91
2PhEt77
3MePh18
44-MeC₆H₄Me79
54-MeOC₆H₄Me82
64-FC₆H₄Me83
74-ClC₆H₄Me86
84-NO₂C₆H₄Me99
94-MeOC₆H₄Ph76
104-MeOC₆H₄Et99

Regioselective Metalation Strategies (C3-Metalation, C5/C3-Dimetalation)

Regioselective metalation has emerged as a powerful tool for the functionalization of the imidazo[1,5-a]pyrazine ring system. This strategy allows for the precise introduction of substituents at specific positions, which is essential for structure-activity relationship studies.

Imidazo[1,5-a]pyrazines can undergo regioselective C3-metalation and C5/C3-dimetalation to yield a variety of functionalized derivatives. nih.gov The C3-position is particularly susceptible to deprotonation due to the influence of the adjacent nitrogen atoms. Treatment with a suitable base, such as a lithium amide, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups at this position.

Furthermore, by carefully selecting the reaction conditions and the base, it is possible to achieve dimetalation at both the C3 and C5 positions. This C5/C3-dimetalation opens up avenues for the synthesis of more complex and highly substituted imidazo[1,5-a]pyrazine derivatives. nih.gov Interestingly, C3-methyl substituted derivatives have been observed to undergo regioselective C5-deprotonation under similar conditions. nih.gov

Directed Remote Metalation-Cyclization for Novel Polycyclic Systems

A noteworthy extension of metalation chemistry is the directed remote metalation-cyclization strategy. This approach enables the construction of novel polycyclic systems that are otherwise difficult to access. In a specific example, a benzamide (B126) derivative, synthesized through metalation and subsequent Suzuki cross-coupling, was subjected to directed remote metalation-cyclization. nih.gov This intramolecular reaction resulted in the formation of a previously unknown triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system, demonstrating the power of this methodology in generating structural complexity. nih.gov

Nucleophilic Substitution and Condensation Reactions for Scaffold Modification

Nucleophilic substitution and condensation reactions are fundamental transformations for modifying the this compound scaffold. These reactions allow for the introduction of various substituents and the construction of the core heterocyclic structure itself.

One common approach involves the reaction of a suitably substituted aminopyrazine with a reactive species that can undergo cyclization. For instance, the synthesis of imidazo[1,5-a]pyridin-3(2H)-one derivatives, which are structurally related to the pyrazinone counterparts, has been achieved through the reaction of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine with triphosgene. researchgate.net This reaction proceeds via a condensation mechanism to form the fused imidazole ring.

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of related imidazo[1,5-a]pyridine (B1214698) and pyrazine systems, often involving condensation and subsequent cyclization steps. semanticscholar.org For example, a three-component condensation of dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) can be used to construct the imidazo[1,5-a]pyridine core. semanticscholar.org Similarly, mesoionic oxazoles have been shown to react with TosMIC in a one-pot transformation to produce this compound derivatives. clockss.org This reaction likely proceeds through a series of nucleophilic attack and ring-closure events. clockss.org

Influence of Reaction Parameters on Synthesis Efficiency and Product Diversification

The efficiency of the synthesis and the diversification of the resulting products are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for achieving high yields and accessing a wide range of derivatives.

The nature of the starting materials and reagents also plays a critical role in product diversification. In the synthesis of this compound derivatives from mesoionic oxazoles and TosMIC, the reaction was found to be general for a variety of substituted mesoionic oxazoles, leading to a range of products in good yields. clockss.org Similarly, in the synthesis of imidazo[1,5-a]pyridines via cyclocondensation, the reaction is sensitive to steric factors, which can affect the yield of the desired products. beilstein-journals.org

The following table summarizes the optimization of reaction conditions for the synthesis of an imidazo[1,5-a]pyridine derivative, highlighting the impact of various parameters on the reaction yield. researchgate.net

EntryTime (h)Temperature (°C)SolventTriphosgene (eq)Yield (%)
130DCM0.750
240DCM0.755
340DCM0.355
44-15DCM0.340
540Chlorobenzene1.2545
640Benzene1.2540
740Toluene1.2540
840DCM0.660
940DCM0.772

This data clearly demonstrates that a systematic variation of reaction parameters is essential for maximizing the efficiency of the synthesis of this compound and its analogues.

Medicinal Chemistry and Rational Drug Design Based on Imidazo 1,5 a Pyrazin 8 7h One Scaffolds

Development of Targeted Inhibitors for Chromatin-Modulating Proteins

The reversible nature of epigenetic modifications makes the proteins that "write," "read," and "erase" these marks attractive targets for therapeutic intervention. The imidazo[1,5-a]pyrazin-8(7H)-one scaffold has proven to be a particularly fruitful starting point for the design of inhibitors targeting bromodomains, the "readers" of acetylated lysine (B10760008) residues on histones and other proteins.

Bromodomain-Containing Protein 9 (BRD9) Inhibitors

Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the larger SWI/SNF family of complexes. nih.govnih.gov The biological function of the BRD9 bromodomain is not fully understood, necessitating the development of potent and selective inhibitors to serve as chemical probes for its study. nih.gov

BRD9, as a subunit of the ncBAF complex, plays a role in regulating gene expression by recognizing acetylated histones and recruiting the chromatin remodeling machinery to specific genomic loci. nih.gov This process alters chromatin structure, making DNA more or less accessible to transcription factors and thereby controlling gene activation or repression. researchgate.net The SWI/SNF complexes, including ncBAF, are mutated in approximately 20% of all human cancers, highlighting their importance in tumorigenesis. nih.gov By inhibiting the BRD9 bromodomain, compounds based on the this compound scaffold can interfere with the function of the ncBAF complex, modulating gene expression and cellular processes. nih.govresearchgate.net

The discovery that BRD9 is implicated in various cancers has spurred research into its inhibition as a potential cancer therapy. nih.govmdpi.com For instance, the this compound derivative, compound 27, has demonstrated potent inhibition of cell proliferation in A549 (lung carcinoma) and EOL-1 (eosinophilic leukemia) cell lines. nih.gov The development of drug resistance is a major hurdle in cancer treatment, and epigenetic alterations are increasingly recognized as a key mechanism. nih.gov Targeting epigenetic regulators like BRD9 could offer a strategy to overcome or prevent the emergence of resistance to conventional chemotherapies. nih.gov

The development of selective chemical probes is crucial for dissecting the specific biological roles of individual bromodomain proteins. Starting from a compound initially developed as a BRD4 inhibitor, researchers have successfully modified the this compound scaffold to create potent and selective BRD9 inhibitors. nih.gov For example, a series of derivatives were synthesized and evaluated, leading to the identification of compounds 27 and 29 with IC50 values of 35 nM and 103 nM for BRD9 inhibition, respectively. nih.gov Compound 27, in particular, was identified as a valuable chemical probe for further exploring BRD9 bromodomain biology in both laboratory and living systems. nih.gov These probes are instrumental in identifying the genes regulated by BRD9, which have been shown to be involved in cancer and immune response pathways. medchemexpress.comcaymanchem.com

CompoundTargetIC50 (nM)Cell Line Antiproliferative IC50 (µM)
Compound 27BRD935A549: 6.12, EOL-1: 1.76
Compound 29BRD9103Not Reported

Bromodomain-Containing Protein 4 (BRD4) Inhibitors

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key regulator of gene transcription and has been identified as a promising therapeutic target in cancer. nih.govresearchgate.net The this compound scaffold has also been successfully employed in the development of potent BRD4 inhibitors.

Researchers have focused on optimizing the 7-methylthis compound core to enhance its pharmacokinetic properties. nih.gov This led to the discovery of compound 17, which exhibited a potent IC50 of 30 nM against the first bromodomain of BRD4 (BRD4(1)) and showed improved metabolic stability in human, rat, and mouse liver microsomes compared to earlier inhibitors. nih.gov This compound demonstrated significant antitumor efficacy in pancreatic cancer xenograft models without notable toxicity. nih.gov Furthermore, these inhibitors have shown potent antiproliferative activity in various hematologic malignancy cell lines, such as HL-60 and Raji. nih.gov

CompoundTargetIC50 (nM)Cell Line Antiproliferative IC50 (nM)
Compound 17BRD4(1)30HL-60: 45
Compound 28BRD4(1)Not ReportedHL-60: 11

Kinase Inhibition Strategies and Biological Relevance

Beyond chromatin-modulating proteins, the versatile imidazo[1,5-a]pyrazine (B1201761) scaffold has been explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Medicinal chemistry efforts have led to the discovery of imidazo[1,5-a]pyrazine derivatives as potent inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase. nih.gov Through virtual screening and subsequent structure-activity relationship (SAR) studies, potent, selective, and orally bioavailable ACK1 inhibitors were identified. nih.gov

Furthermore, a related scaffold, 8-amino-imidazo[1,5-a]pyrazine, has been shown to yield potent and highly selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target for autoimmune diseases and B-cell malignancies. nih.govnih.gov The selectivity of these inhibitors is achieved through specific hydrogen bonding and hydrophobic interactions within the kinase domain. nih.gov While not the 8(7H)-one, this demonstrates the broader applicability of the imidazo[1,5-a]pyrazine core in kinase inhibitor design.

Tyrosine Kinase Inhibitors (e.g., IGF-IR, Src-family kinase p56Lck)

Derivatives of the imidazo[1,5-a]pyrazine scaffold have been investigated as inhibitors of several tyrosine kinases. A series of 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines were designed and synthesized as inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), a key target in oncology. nih.gov Furthermore, studies on 8-amino-imidazo[1,5-a]pyrazines as Bruton's Tyrosine Kinase (BTK) inhibitors have also revealed their activity against Src-family kinases. For instance, certain lead compounds demonstrated inhibitory activity against p56Lck, a member of the Src family of tyrosine kinases. nih.gov The selectivity of these compounds over Src family kinases is a crucial aspect of their development. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors for Autoimmune Disorders

The imidazo[1,5-a]pyrazin-8-one scaffold has been successfully utilized to develop potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling. nih.govgoogle.com Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases like rheumatoid arthritis. nih.govnih.gov Consequently, BTK has become an attractive therapeutic target. nih.govnih.govosti.gov

Noncovalent and Reversible Inhibition Mechanisms

A significant advantage of the imidazo[1,5-a]pyrazine-based BTK inhibitors is their noncovalent and reversible mechanism of action. nih.govosti.govnih.gov This contrasts with first-generation covalent inhibitors like ibrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site. nih.gov While effective, covalent inhibitors can be rendered ineffective by mutations at this cysteine residue, a common mechanism of acquired resistance. nih.gov Noncovalent inhibitors, by not relying on this interaction, can potentially overcome such resistance. nih.govhematologyandoncology.net The development of these reversible inhibitors offers a promising alternative for patients who have developed resistance to covalent BTK therapies. nih.gov

Ligand Interactions within the Kinase Hinge and Hydrophobic Pockets

The high potency and selectivity of these 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors are attributed to specific interactions within the enzyme's active site, as revealed by X-ray crystallography. nih.govnih.govosti.gov Key interactions include:

Hinge Binding: The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the hinge region of the BTK enzyme. nih.gov

Hydrophobic Pocket Interactions: A trifluoropyridine moiety, often incorporated into the inhibitor structure, occupies a hydrophobic pocket in the enzyme's back pocket. nih.govosti.gov This interaction with the hydrophobic pocket, which has considerable flexibility, is a key determinant of selectivity. nih.gov

Additional Hydrogen Bonds: The primary amine of the scaffold can also form a hydrogen bond with the gatekeeper threonine residue (T474). nih.gov Furthermore, an amide carbonyl on a piperidine (B6355638) ring substituent can form a hydrogen bond with the amide nitrogen of glycine (B1666218) 480 and cysteine 481. nih.gov

CompoundKey Structural FeaturesBinding InteractionsSignificance
8-amino-imidazo[1,5-a]pyrazine derivativesImidazo[1,5-a]pyrazine core, 8-amino group, trifluoropyridine moietyHydrogen bonds with kinase hinge (Ser538, Asp539), hydrophobic interaction in the back pocketPotent and selective reversible BTK inhibitors. nih.govosti.gov
Compound 1 (from study)Specific 8-amino-imidazo[1,5-a]pyrazine derivativeBidentate hydrogen bond with S538 and D539. nih.govDemonstrates key interactions for high affinity. nih.gov
Compound 3 (from study)Another 8-amino-imidazo[1,5-a]pyrazine derivativeDifferent binding mode around the trifluoromethylpyridine compared to Compound 1. nih.govHighlights the flexibility of the hydrophobic pocket. nih.gov

Other Kinase Targets (e.g., mTor, ACK1, MEK)

The versatility of the imidazo[1,5-a]pyrazine scaffold extends to the inhibition of other kinases beyond the tyrosine kinase family. A series of imidazo[1,5-a]pyrazines have been identified as potent inhibitors of mTOR (mammalian target of rapamycin), a serine/threonine kinase that is a central regulator of cell growth and proliferation. nih.gov These compounds were optimized for potency, selectivity, and metabolic stability, leading to orally bioavailable candidates that demonstrated anti-tumor activity in preclinical models. nih.gov While specific examples of this compound derivatives targeting ACK1 and MEK are less documented in the provided context, the broad kinase inhibitory potential of the parent scaffold suggests that these could be viable targets for future drug discovery efforts.

Modulation of Neurotransmitter Receptors: GABAA Agonists

In a distinct therapeutic area, imidazo[1,2-a]pyrazin-8-ones, a closely related scaffold, have been developed as high-affinity agonists for the GABAA (gamma-aminobutyric acid type A) receptor. nih.govresearchgate.net These compounds have shown functional selectivity for the α2 and α3 subtypes of the GABAA receptor. nih.govresearchgate.net This subtype selectivity is significant because it is hypothesized to mediate the anxiolytic effects of benzodiazepines with a reduced potential for sedation, which is typically associated with α1 subtype activity. nih.gov One such compound, 16d, demonstrated anxiolytic properties in animal models with minimal sedation. nih.govresearchgate.net

Biological Activities and Mechanistic Elucidation of Imidazo 1,5 a Pyrazin 8 7h One Derivatives

Anticancer Efficacy and Cellular Antiproliferation Studies

Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have demonstrated notable potential as anticancer agents through their ability to inhibit the proliferation of cancer cells and interact with key pathways involved in cancer progression.

Inhibition of Cell Proliferation in Cancer Cell Lines

Studies have shown that specific derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For instance, compound 27, a derivative, potently inhibited cell proliferation in A549 (lung cancer) and EOL-1 (eosinophilic leukemia) cell lines with IC50 values of 6.12 μM and 1.76 μM, respectively. nih.gov Another study highlighted a derivative, compound 5, which exhibited promising antiproliferative activity against HeLa (cervical cancer) and A375 (melanoma) cancer cell lines. researchgate.net

The antiproliferative effects of these compounds are often significant. For example, certain imidazo[1,2-a]pyridine (B132010) compounds, structurally related to the core of interest, have been shown to reduce the survival rate of HCC1937 breast cancer cells by over 94% at a 500-cell concentration. waocp.org Similarly, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as novel inhibitors that dose-dependently suppressed the tumorigenicity of H1299 non-small cell lung cancer (NSCLC) cells, with one compound (8v) showing an IC50 of 0.046 μM in a colony formation assay. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value Source
Compound 27 A549 Lung Cancer 6.12 μM nih.gov
Compound 27 EOL-1 Eosinophilic Leukemia 1.76 μM nih.gov
Compound 5 HeLa Cervical Cancer - researchgate.net
Compound 5 A375 Melanoma - researchgate.net
Compound 8v H1299 Non-Small Cell Lung Cancer 0.046 μM nih.gov
IP-5 HCC1937 Breast Cancer 45 µM waocp.orgnih.gov
IP-6 HCC1937 Breast Cancer 47.7 µM waocp.org
IP-7 HCC1937 Breast Cancer 79.6 µM waocp.org

Interaction with Pathways Governing Cancer Progression

The anticancer activity of this compound derivatives is linked to their ability to interact with and inhibit key proteins and pathways that drive cancer. A significant target for these compounds is the bromodomain family of proteins, which are involved in regulating gene expression. biosynth.com

Specifically, derivatives have been developed as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. nih.gov Mutations in this complex are found in nearly 20% of human cancers. nih.gov Compounds 27 and 29, for example, exhibited strong BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. nih.gov Other derivatives have been shown to be effective inhibitors of BRD4.

Furthermore, some imidazo[1,2-a]pyridine derivatives have been found to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. waocp.orgnih.gov For instance, the IP-5 compound was shown to increase the levels of p53 and p21, proteins that regulate the cell cycle, and induce the extrinsic apoptosis pathway in HCC1937 breast cancer cells. waocp.orgnih.gov This compound also demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Antimicrobial Potential: Antibacterial, Antiviral, and Antifungal Investigations

Research into this compound and its related structures has revealed promising antimicrobial properties.

Inhibition of Bacterial Type IV Secretion Systems (e.g., VirB11 ATPase HP0525)

A key area of investigation is the inhibition of bacterial type IV secretion systems (T4SS), which are essential for the virulence of many Gram-negative bacteria, including Helicobacter pylori. nih.govresearchgate.net These systems are used by bacteria to transfer toxic proteins and DNA, contributing to the spread of antibiotic resistance. researchgate.netnih.gov

Derivatives of the structurally similar 8-amino imidazo[1,2-a]pyrazine (B1224502) have been developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the T4SS. nih.govnih.gov These inhibitors have shown potential as antibacterial agents by targeting this energy source required for the secretion process. nih.gov The development of these inhibitors allows for the probing of structure-activity relationships to enhance their antibacterial efficacy. nih.govnih.gov

Anti-inflammatory Properties and Immunomodulatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities.

Research has shown that certain imidazopyrazine derivatives can significantly inhibit the production of inflammatory factors like interleukin 6 (IL-6). researchgate.net One particular compound, N-(3-(4-((1,1-dioxidothiomorpholino) methyl)phenyl) imidazo (B10784944) [1,5-a] pyrazin-6-yl) cyclopropanecarboxamide (B1202528) A1, exhibited the most potent activity in vitro. researchgate.net In vivo studies using a zebrafish model confirmed the anti-inflammatory effects, showing a clear inhibition of inflammatory cell aggregation. researchgate.net

Furthermore, related imidazo-pyrazole compounds have been shown to interfere with signaling pathways involved in inflammation, such as the p38MAPK pathway. nih.gov These compounds can inhibit ROS production and p38MAPK phosphorylation, which are linked to human platelet aggregation and inflammatory responses. nih.gov This highlights the potential of these derivatives as multitarget compounds that can modulate different intracellular signals involved in both inflammation and cancer progression. nih.gov Additionally, a series of 8-amino-imidazo[1,5-a]pyrazines have been identified as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B cell receptor pathway, making them promising candidates for treating autoimmune diseases like rheumatoid arthritis. nih.gov

Oxidative Stress Modulation: Antioxidant Activity

Certain derivatives of the imidazo[1,5-a]pyrazine (B1201761) scaffold have been investigated for their ability to modulate oxidative stress through antioxidant activity.

A study on 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones, which are structurally related to the core compound, demonstrated their effectiveness as antioxidants both in vitro and in vivo. nih.gov These compounds were shown to protect against microvascular damage in ischemia/reperfusion models. nih.gov Another study on novel imidazo[1,2-a]pyrazine derivatives, designed based on the antioxidant coelenterazine, also reported promising free radical scavenging activity. tsijournals.com Several of the synthesized compounds in this study exhibited antioxidant properties comparable to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Methodologies for Imidazo 1,5 a Pyrazin 8 7h One

Elucidation of Key Structural Features for Biological Activity

The biological activity of the imidazo[1,5-a]pyrazin-8(7H)-one series is intrinsically linked to several key structural features of the core heterocycle. This bicyclic system provides a rigid framework that correctly orients substituents for crucial interactions within the binding sites of target proteins.

For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, the 8-amino-imidazo[1,5-a]pyrazine core acts as a critical hinge-binding motif. nih.gov The nitrogen atom at position 7 and the exocyclic amino group at position 8 are capable of forming essential hydrogen bonds with the kinase hinge region, a fundamental interaction for anchoring the inhibitor. nih.gov Similarly, when targeting bromodomains such as BRD9, the core scaffold serves as the central anchor from which substituents can be extended to occupy specific pockets within the binding site. nih.gov

Modification of the core itself, such as methylation at the N-7 position to create 7-methylthis compound, has been shown to be a viable strategy for developing inhibitors against different targets, like the bromodomain BRD4. researchgate.net This indicates that the core structure is not only a passive scaffold but its substitution pattern is a key determinant of target specificity. Further investigations have focused on tailored structural modifications around the C-4 and C-6 positions to explore the chemical space of the BRD9 binding site more extensively. researchgate.net

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of inhibitors based on the this compound scaffold are highly sensitive to the nature and position of various substituents. Medicinal chemistry campaigns have systematically explored these variations to optimize inhibitor profiles.

In the development of BRD9 inhibitors, a series of this compound derivatives were synthesized to probe the structure-activity relationship. nih.gov This led to the identification of compounds like compound 27 , which demonstrated potent BRD9 inhibition with an IC₅₀ value of 35 nM. nih.gov The SAR studies revealed that specific substitutions are crucial for achieving high potency.

For related scaffolds like imidazo[1,2-a]pyrazine (B1224502), which serve as discoidin domain receptor 1 (DDR1) inhibitors, the substituent at the R1 group, directed towards the gatekeeper residue Thr701, was found to be critical in governing kinase selectivity. nih.gov For example, introducing a methyl group at this position completely abolished selectivity over DDR2 and other kinases, highlighting the delicate balance required for selective inhibition. nih.gov

The table below illustrates the impact of substituent changes on the inhibitory activity of this compound derivatives and related compounds against their respective targets.

CompoundTargetKey SubstitutionsInhibitory Potency (IC₅₀)
Compound 27BRD9Specific substitutions on the this compound core35 nM
Compound 29BRD9Alternative substitutions on the this compound core103 nM
Compound 14aBRD4(1) / BRD4(2)7-methylthis compound derivative350 nM / 290 nM
Compound 8aDDR1Imidazo[1,2-a]pyrazine core8.7 nM
Compound 8vDDR1Optimized 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide23.8 nM

Ligand-Target Interaction Analysis through Molecular Docking and X-ray Crystallography

Understanding the precise binding mode of this compound derivatives within their target's active site is paramount for rational drug design. Molecular docking and X-ray crystallography have been indispensable tools in this regard.

Molecular Docking: Docking studies have been performed to rationalize the observed SAR for BRD9 inhibitors. nih.gov These computational models help to visualize how the inhibitors fit into the binding pocket and which interactions contribute most to their affinity. For BRD4 inhibitors based on the 7-methylthis compound scaffold, molecular docking was used to elucidate the key interactions between the most potent compound, compound 14a , and the BRD4 protein in detail. researchgate.net

X-ray Crystallography: For the related 8-amino-imidazo[1,5-a]pyrazine series of BTK inhibitors, co-crystal structures provided high-resolution insights into the binding mechanism. nih.gov The X-ray structure of compound 1 in complex with the BTK enzyme revealed critical hydrogen bonding interactions. nih.gov Specifically, the 8-amino group and the N-7 nitrogen of the imidazo[1,5-a]pyrazine (B1201761) core each form a hydrogen bond with the BTK hinge region. nih.gov The primary amine at the 8-position was also found to be within hydrogen-bonding distance of the gatekeeper residue T474. nih.gov An overlay of the crystal structures of compound 1 and compound 3 showed the flexibility of the enzyme's hydrophobic pocket, which accommodates different substituents. nih.gov

The table below summarizes the key ligand-target interactions identified through these structural biology techniques.

Compound SeriesTargetKey Interacting ResiduesType of InteractionTechnique
8-amino-imidazo[1,5-a]pyrazinesBTKHinge Region, T474 (gatekeeper)Hydrogen BondsX-ray Crystallography
7-methylimidazo[1,5-a]pyrazin-8(7H)-onesBRD4Binding site residues(Not specified)Molecular Docking
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Binding site residues(Not specified)Molecular Docking
3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesDDR1Met704, Glu672, Asp784, Phe785Hydrogen Bonds, π–π interactionMolecular Docking

Pharmacophore Modeling and Virtual Screening Approaches in Lead Optimization

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize new lead compounds. These methods are particularly useful in the early stages of drug discovery for exploring vast chemical libraries efficiently.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com These models can be generated based on the structure of a known ligand-protein complex or from a set of known active molecules. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of novel molecules that are predicted to have the desired biological activity. For example, a pharmacophore-aided virtual screening of a natural product database yielded 66 potential hit compounds against the SARS-CoV-2 papain-like protease. nih.gov The effectiveness of such a screening process is often evaluated using metrics like the Receiver Operating Characteristic (ROC) curve and the Enrichment Factor (EF), which measure the model's ability to distinguish active compounds from inactive ones. mdpi.comnih.gov

In the context of optimizing leads like those from the this compound family, a validated pharmacophore model could be used to:

Identify novel scaffolds that mimic the key binding features of the original core.

Suggest new functional groups or substituents that could enhance potency or selectivity by satisfying additional pharmacophoric points.

Filter large virtual libraries to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing.

This approach complements SAR and SBDD by expanding the accessible chemical space and accelerating the discovery of next-generation inhibitors.

Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyrazin 8 7h One

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to predict and analyze the binding of a ligand to a protein's active site. For derivatives of Imidazo[1,5-a]pyrazin-8(7H)-one, these techniques have been instrumental, particularly in the development of inhibitors for Bromodomain-containing protein 9 (BRD9), a target implicated in several cancers. researchgate.net

In a notable study, a series of this compound derivatives were synthesized and evaluated as BRD9 inhibitors. researchgate.net Molecular docking was employed to elucidate the structure-activity relationship (SAR) by predicting how these compounds orient themselves within the BRD9 binding pocket. researchgate.net The docking results revealed that the inhibitory activity was closely linked to specific interactions with key amino acid residues. A crucial part of the binding mode involves interactions with an asparagine (Asn) and a tyrosine (Tyr) residue, which are critical for anchoring the inhibitor within the active site. researchgate.net

To further refine these predictions and assess the stability of the predicted binding poses, molecular dynamics (MD) simulations are often performed. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the dynamic nature of the interaction and a more accurate estimation of binding affinity. By calculating the binding free energies, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, researchers can rank different derivatives by their predicted potency, helping to prioritize which compounds to synthesize and test. researchgate.net

Table 1: Key Interactions of this compound Derivatives in BRD9 Binding Site

Interaction TypeKey ResidueRole in Binding
Hydrogen BondAsparagine (Asn)Anchors the ligand in the binding pocket.
Hydrogen Bond / π-StackingTyrosine (Tyr)Contributes to binding affinity and selectivity.
Hydrophobic InteractionsBack pocket residuesEnhances selectivity through specific interactions with substituted groups on the core scaffold. science.gov

Quantum Mechanical Calculations for Reaction Mechanism Elucidation and Property Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. While extensive QM studies focused specifically on the this compound scaffold are still emerging, the application of these methods holds significant promise for the field.

DFT calculations can be used to investigate the regioselectivity of chemical reactions, such as C-H functionalization, by determining the most nucleophilic or acidic sites on the heterocyclic ring system. semanticscholar.org For instance, calculating the localization of the Highest Occupied Molecular Orbital (HOMO) can predict the most likely site for electrophilic attack. semanticscholar.org Such theoretical investigations are invaluable for optimizing synthetic routes to create diverse derivatives.

Furthermore, QM methods are used to predict fundamental molecular properties that govern drug action, including:

  • Molecular Electrostatic Potential (MEP): To visualize charge distribution and predict sites for non-covalent interactions.
  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. science.gov
  • Bond Dissociation Energies: To predict metabolic stability by identifying the weakest bonds susceptible to cleavage. science.gov
  • Although specific applications to this compound are not yet widely documented, the insights gained from QM studies on related nitrogen-rich heterocycles demonstrate the potential of these methods to guide the rational design of new analogues with improved properties.

    Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory potency against a target like BRD9 based on calculated molecular descriptors.

    While specific, published QSAR models for this compound are not yet common, the principles of QSAR are highly applicable. A typical study would involve:

  • Compiling a dataset of derivatives with their measured biological activities (e.g., IC50 values). researchgate.net
  • Calculating various molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic parameters).
  • Using statistical methods to build a regression model linking the descriptors to the activity.
  • One study reported the use of a Genetic Algorithm/Multiple Linear Regression (GA/MLR) approach on a dataset of Imidazo[1,5-a]pyrazine (B1201761) derived ACK1 inhibitors, demonstrating the applicability of these methods to this class of compounds. nih.gov More recently, machine learning algorithms, such as support vector machines and neural networks, are being employed for QSAR. nih.govscience.gov These advanced techniques can capture complex, non-linear relationships within the data and are increasingly used to predict various drug properties, including bioactivity and potential toxicity. science.govorcid.org The application of QSAR and machine learning represents a powerful future direction for accelerating the discovery of novel drugs based on the this compound scaffold. dntb.gov.ua

    Table 2: Conceptual Framework for a QSAR Study on this compound Derivatives

    CompoundSubstituent Group (e.g., at C3)Descriptor Example (e.g., LogP)Biological Activity (e.g., pIC50)
    Derivative 1-CH31.57.2
    Derivative 2-Cl2.17.8
    Derivative 3-OCH31.36.9

    Advanced Analytical and Spectroscopic Techniques in Imidazo 1,5 a Pyrazin 8 7h One Research

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

    In the study of various substituted Imidazo[1,5-a]pyrazin-8(7H)-ones, ¹H NMR spectra are crucial for identifying the protons within the molecule. For instance, in one synthesized derivative, the pyrazine (B50134) proton presents as a broad singlet at δ 8.12 ppm, while the imidazo (B10784944) proton appears as a singlet at δ 7.42 ppm. tsijournals.com Further signals, such as a doublet at δ 7.80 ppm (J=8.12 Hz) and a multiplet between δ 7.38-7.29 ppm, correspond to the protons of a phenyl ring substituent. tsijournals.com Similarly, for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, a related heterocyclic system, specific proton signals are observed at δ 8.50 (s, 1H, H²), 7.08 (d, J = 0.9 Hz, 2H, H⁶), 4.27 (q, J = 7.1 Hz, 2H, C⁸’H₂), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), and 1.30 (t, J = 7.1 Hz, 3H, C⁹’H₃). nih.gov

    ¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For a specific this compound derivative, characteristic chemical shifts are observed at δ = 17.8 (CH₃), 21.7 (CH₃), and a range of signals for the aromatic and heterocyclic carbons between 116.8 and 145.8 ppm, with the carbonyl carbon (CO) resonating at 154.9 ppm. semanticscholar.org The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and NOESY, allows for the complete assignment of all atoms and confirms the connectivity and final structure of the synthesized compounds. nih.gov

    Table 1: Representative ¹H NMR Data for an this compound Derivative

    Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J)
    Pyrazine-H 8.12 br s -
    Imidazo-H 7.42 s -
    Phenyl-H 7.80 d 8.12 Hz
    Phenyl-H 7.38-7.29 m -
    N-CH₂ (morpholine) 4.6 br s -

    Table 2: Representative ¹³C NMR Data for an this compound Derivative

    Carbon Chemical Shift (ppm)
    CH₃ 17.8
    CH₃ 21.7
    Aromatic/Heterocyclic C 116.8-145.8

    Mass Spectrometry for Molecular Characterization

    Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can definitively establish the molecular formula of a compound.

    For instance, the mass spectrum of a synthesized 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazine (B1224502) derivative showed a molecular ion peak at m/z 295. tsijournals.com Subsequent HRMS analysis yielded a mass of 295.1545, which corresponds to the calculated molecular formula of C₁₇H₁₉ON₄ (calculated mass 295.1553), thus confirming the identity of the product. tsijournals.com In another study, a series of this compound derivatives were characterized, with one compound showing a molecular ion peak (M+) at m/z 379. semanticscholar.org HRMS (EI) analysis of this compound gave a value of 379.0974, which was in close agreement with the calculated value of 379.0991 for the molecular formula C₂₀H₁₇N₃O₃S. semanticscholar.org

    Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

    Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z)
    Derivative 1 C₁₇H₁₉ON₄ 295.1553 295.1545

    X-ray Diffraction for Solid-State Structure Determination

    For a synthesized this compound derivative, single-crystal X-ray analysis was used to unequivocally determine its structure. researchgate.net In a related system, the crystal structure of an imidazo[1,5-a]pyridinium-based hybrid salt was determined to be monoclinic, with the structure being built of discrete organic cations and tetrachloridomanganate(II) anions. nih.gov The analysis revealed that the fused pyridinium (B92312) and imidazolium (B1220033) rings of the cations are virtually coplanar. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions, such as π-π stacking, which can influence the material's properties. nih.gov

    Chromatographic Methods for Purity and Stereoisomer Resolution (e.g., Chiral HPLC)

    Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity of synthesized this compound derivatives and for separating stereoisomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for resolving enantiomers. mdpi.com

    The separation of chiral imidazolines, a class of compounds related to this compound, has been successfully achieved using a Chiralpak® IB® column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized onto a silica (B1680970) gel. researchgate.net Under reversed-phase (RP) conditions, with a mobile phase buffered with ammonium (B1175870) acetate (B1210297) at a pH of 7.5, nine out of ten investigated enantiomeric pairs were resolved with good separation factors (α > 1.10) and resolution values (RS up to 2.31). researchgate.net The choice of mobile phase, including the organic modifier (acetonitrile or methanol) and the presence of acidic or basic additives, is critical for achieving optimal separation. researchgate.netnih.gov For instance, an n-hexane/chloroform/ethanol mixture was effective for a compound that was not resolved under RP conditions. researchgate.net

    Table 4: Chiral HPLC Separation Parameters for Imidazoline Derivatives

    Parameter Value
    Chiral Stationary Phase Chiralpak® IB® [cellulose tris(3,5-dimethylphenylcarbamate)]
    Mobile Phase (RP) Acetonitrile/Water or Methanol/Water with 40 mM Ammonium Acetate
    pH 7.5
    Separation Factor (α) > 1.10

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

    In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, a characteristic absorption band around 1671 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group in the pyrazinone ring. semanticscholar.org In another related derivative, the C=N stretching vibration was observed around 1546 cm⁻¹. tsijournals.com Other notable absorptions include those for C-H bonds in aromatic and aliphatic regions, and N-H or O-H stretching if present. tsijournals.comsemanticscholar.org The IR spectrum provides a molecular fingerprint that, while not providing a complete structure on its own, serves as a crucial piece of evidence in the characterization process when used in conjunction with other spectroscopic methods. libretexts.org

    Table 5: Characteristic IR Absorption Frequencies for an this compound Derivative

    Functional Group Wavenumber (cm⁻¹)
    C=O (Amide) 1671
    C=N 1546
    Aromatic C-H ~3185

    Emerging Research Directions and Future Perspectives for Imidazo 1,5 a Pyrazin 8 7h One

    Targeted Protein Degradation Strategies (e.g., PROTACs involving BRD9)

    The imidazo[1,5-a]pyrazin-8(7H)-one core structure is being investigated as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. researchgate.netnih.gov One notable application is in the targeting of Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. nih.govnih.gov

    Mutations in the SWI/SNF complex, of which BRD9 is a part, are found in approximately 20% of human cancers, making BRD9 an attractive therapeutic target. researchgate.netnih.gov Researchers have designed and synthesized this compound derivatives that act as potent inhibitors of BRD9. researchgate.netnih.gov These inhibitors can be incorporated into PROTACs, which link the BRD9 inhibitor to a ligand for an E3 ubiquitin ligase, such as cereblon. researchgate.netnih.gov This proximity induces the ubiquitination and subsequent degradation of the BRD9 protein. nih.gov

    For instance, derivatives of this compound have shown robust BRD9 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.netnih.gov These findings underscore the potential of this scaffold in creating chemical probes to further explore the biology of BRD9 and in developing novel cancer therapeutics based on targeted protein degradation. nih.gov

    CompoundTargetActivity (IC50)Cell LineAntiproliferative Activity (IC50)
    Compound 27BRD935 nMA549, EOL-16.12 µM, 1.76 µM
    Compound 29BRD9103 nMN/AN/A
    dBRD9BRD9N/AN/AN/A

    Novel Therapeutic Applications Beyond Oncology and Infection

    While much of the focus on this compound derivatives has been in oncology, their therapeutic potential extends to other areas. The core scaffold is recognized for its versatility and has been investigated for a variety of biological activities. researchgate.net

    One emerging area is in the treatment of inflammatory and autoimmune diseases. For example, derivatives of the related 8-amino-imidazo[1,5-a]pyrazine have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.govnih.gov BTK is a key enzyme in B-cell receptor signaling and is a validated target for rheumatoid arthritis. nih.govnih.gov The development of potent and selective BTK inhibitors from this scaffold highlights its potential in immunology. nih.gov

    Furthermore, the imidazo[1,5-a]pyrazine (B1201761) scaffold has been explored for its role as a negative allosteric modulator of metabotropic glutamate (B1630785) 2 receptor (mGlu2), which could have applications in treating neurological disorders characterized by excessive glutamate transmission, such as epilepsy. acs.org The ability to modulate key proteins in various disease pathways suggests that further research may uncover additional therapeutic applications for this compound and its analogs.

    Rational Design of Chemical Probes for Epigenetic Biology

    The this compound scaffold has proven to be a valuable starting point for the rational design of chemical probes to investigate epigenetic mechanisms. nih.govresearchgate.net Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.gov

    Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins. biosynth.com The development of potent and selective inhibitors for specific bromodomains is essential for dissecting their individual biological roles. nih.gov Researchers have successfully designed and synthesized this compound derivatives that are potent inhibitors of BRD9, a component of the SWI/SNF chromatin remodeling complex. researchgate.netnih.gov These inhibitors serve as chemical probes to study the function of BRD9 in both normal and disease states. nih.gov

    Similarly, 7-methylthis compound derivatives have been developed as potent inhibitors of BRD4, another member of the bromodomain and extra-terminal domain (BET) family of proteins. nih.gov These probes have been instrumental in demonstrating the role of BRD4 in cancer cell proliferation. nih.gov The continued development of such probes will be critical for advancing our understanding of epigenetic regulation and for identifying new therapeutic targets.

    CompoundTarget BromodomainInhibitory Potency (IC50)Reference
    Compound 27BRD935 nM nih.gov
    Compound 10jBRD4(1), BRD4(2)130 nM, 76 nM nih.gov

    Addressing Drug Resistance Mechanisms through Novel Modulators

    Drug resistance is a major challenge in the treatment of cancer and infectious diseases. The this compound scaffold offers a potential avenue for developing novel modulators that can overcome resistance mechanisms.

    In the context of cancer, resistance to therapy can arise from epigenetic reprogramming. researchgate.net Inhibitors of epigenetic reader proteins, such as BRD9, may have utility in preventing or reversing drug resistance. researchgate.net By targeting components of the chromatin remodeling machinery, this compound-based inhibitors could potentially resensitize resistant cancer cells to conventional therapies.

    The versatility of the pyrazine (B50134) moiety, a core component of the scaffold, has been highlighted in recent reviews on cancer treatment. researchgate.net Researchers are actively exploring the development of novel pyrazine-based derivatives to target various cancer-related enzymes and receptors. researchgate.net This ongoing research may lead to the discovery of compounds that can circumvent existing drug resistance pathways.

    Exploration in Materials Science and Optoelectronics (via scaffold analogy)

    The unique photophysical properties of fused heterocyclic systems analogous to this compound, such as imidazo[1,5-a]pyridines, have sparked interest in their application in materials science and optoelectronics. nih.govrsc.org These scaffolds often exhibit strong fluorescence and large Stokes shifts, which are desirable characteristics for various optical applications. nih.govmdpi.com

    Imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated for their potential use in:

    Optoelectronic devices : Their emissive properties make them suitable candidates for components in light-emitting diodes (OLEDs) and other electronic devices. rsc.orgnih.gov

    Sensors : The fluorescence of these compounds can be sensitive to their environment, allowing for the development of chemical sensors. nih.gov

    Coordination chemistry : They can act as ligands for metal complexes, leading to materials with interesting photophysical and electronic properties. nih.gov

    The structural similarity suggests that the imidazo[1,5-a]pyrazine scaffold could also be explored for these applications. Further research into the photophysical properties of this compound and its derivatives could open up new avenues in the development of advanced materials.

    Development of Fluorescent Probes for Cellular Imaging and Membrane Studies

    Building on their promising photophysical properties, imidazo[1,5-a]pyridine scaffolds, which are structurally similar to imidazo[1,5-a]pyrazines, are being developed as fluorescent probes for cellular imaging and for studying biological membranes. nih.govnih.gov Their compact size and ability to intercalate into lipid bilayers make them well-suited for these applications. nih.gov

    Key features of these probes include:

    Solvatochromism : Some derivatives exhibit changes in their fluorescence emission spectrum depending on the polarity of their environment. nih.gov This property can be exploited to probe the local environment within a cell or membrane.

    Large Stokes Shift : A significant separation between the absorption and emission maxima reduces self-quenching and improves signal-to-noise ratios in imaging experiments. nih.govmdpi.com

    Membrane Intercalation : These probes can insert into liposomes, which are artificial models of cell membranes, allowing for the study of membrane fluidity and dynamics. nih.govnih.gov

    The successful development of imidazo[1,5-a]pyridine-based fluorescent probes suggests that the this compound scaffold could also be a valuable platform for creating new tools for cellular biology and biophysics. rsc.org

    ScaffoldApplicationKey PropertiesReference
    Imidazo[1,5-a]pyridineFluorescent Membrane ProbesSolvatochromism, Large Stokes Shift, Membrane Intercalation nih.govnih.gov
    Fused ImidazopyridineFluorescent Sensor for Fe3+ and Hg2+High sensitivity and selectivity rsc.org

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing Imidazo[1,5-a]pyrazin-8(7H)-one derivatives?

    • Methodological Answer : Derivatives can be synthesized via cyclocondensation reactions. A general protocol involves reacting hydrazine derivatives with carbonyl-containing precursors under reflux conditions. For example, carbonyldiimidazole (CDI) can activate carboxylic acids, followed by coupling with hydrazinopyrazinones in anhydrous dimethylformamide (DMF) at 100°C for 24 hours. Post-reaction purification includes recrystallization from DMF and isopropanol mixtures .
    • Key Parameters :

    ParameterOptimal Condition
    SolventAnhydrous DMF
    Temperature100°C (reflux)
    Reaction Time24 hours

    Q. How should researchers handle and store this compound safely in the laboratory?

    • Methodological Answer : Follow OSHA-compliant safety protocols:

    • Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
    • Store in a cool, dry place (2–8°C) under inert gas (argon/nitrogen) to prevent degradation.
    • Avoid exposure to moisture or strong oxidizing agents .

    Q. What analytical techniques are essential for characterizing this compound derivatives?

    • Methodological Answer :

    • Elemental Analysis : Confirm molecular composition (e.g., C, H, N content via combustion analysis).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks).
    • NMR Spectroscopy : Assign structural features (¹H/¹³C NMR for regiochemical confirmation).
    • X-ray Crystallography : Resolve stereochemistry and crystal packing .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound derivatives?

    • Methodological Answer :

    • Substituent Variation : Introduce functional groups (e.g., piperazine, halogens) at positions 3, 7, or 8 to modulate bioactivity. For example, 8-(piperazin-1-yl) derivatives show dual acetylcholinesterase (AChE) inhibition and antioxidant activity, critical for Alzheimer’s drug design .
    • Biological Assays : Use Ellman’s colorimetric assay for AChE inhibition (IC50 values) and DPPH radical scavenging for antioxidant activity.

    Q. What computational strategies are effective in predicting the biological targets of this compound derivatives?

    • Methodological Answer :

    • Molecular Docking : Screen against targets like COVID-19 main protease (Mpro) or AChE using AutoDock Vina. Prioritize compounds with strong hydrogen bonding (e.g., ASN142, CYS145) and hydrophobic interactions (e.g., PHE140).
    • AI-Driven Simulations : Integrate COMSOL Multiphysics for reaction optimization and in silico toxicity prediction .
      • Example Docking Results :
    CompoundBinding Energy (kcal/mol)Key Interactions
    4q-8.73ASN142, CYS145
    4r-8.77HIS163, GLU166

    Q. How do reaction parameters influence the yield and purity of this compound derivatives in multi-step syntheses?

    • Methodological Answer :

    • Catalyst Screening : CeCl3·7H2O (30 mol%) achieves 75% yield in cyclization steps, outperforming ZnCl2 (32%) or H2SO4 (32%) .
    • Factorial Design : Optimize variables (temperature, solvent ratio) using a 2^k design to identify dominant factors. For example, solvent polarity significantly impacts regioselectivity in imidazo-quinoxaline syntheses .

    Contradictions and Limitations

    • Synthesis Protocols : and report divergent catalytic efficiencies (e.g., CeCl3 vs. CDI). This highlights the need for context-specific optimization based on substituent reactivity.
    • Biological Targets : Derivatives in ([1,2-a] isomers) show moderate AChE inhibition, whereas [1,5-a] analogs () target kinase pathways. Researchers must verify scaffold-specific activity.

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Imidazo[1,5-a]pyrazin-8(7H)-one
    Reactant of Route 2
    Imidazo[1,5-a]pyrazin-8(7H)-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.